Calcium bromide hexahydrate

Solid-state density Hydrate stoichiometry Formulation accuracy

Specify CaBr₂·6H₂O (CAS 71626-99-8) to guarantee congruent melting free of phase-separation degradation in latent-heat thermal storage and to achieve the 14.2 lb/gal single-salt density ceiling in solids-free completion fluids—a performance level unattainable with CaCl₂ or NaBr brines. Unlike anhydrous CaBr₂ or lower hydrates, the hexahydrate’s fixed stoichiometry (35.10 wt% H₂O) eliminates pre‑use water‑content assays, preventing the 2.3× dosing error caused by incorrect hydration forms. Verify 35.10 ± 0.05 wt% H₂O on the certificate of analysis to secure the full design storage capacity and avoid the >17 % capacity penalty observed with off‑spec material.

Molecular Formula Br2CaH12O6
Molecular Weight 307.976
CAS No. 71626-99-8
Cat. No. B2914969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bromide hexahydrate
CAS71626-99-8
Molecular FormulaBr2CaH12O6
Molecular Weight307.976
Structural Identifiers
SMILESO.O.O.O.O.O.[Ca+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2
InChIKeyQSHXZNJVLUEIHK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Calcium Bromide Hexahydrate (CAS 71626-99-8): Hydrate-Specific Procurement and Differentiation Guide


Calcium bromide hexahydrate (CaBr₂·6H₂O) is a hydrated inorganic halide salt belonging to the alkaline-earth bromide family. It exists as white, odorless, deliquescent rhombic crystals with a sharp saline taste and is characterized by its extremely high water solubility (594 g/100 g H₂O at 0°C) and a low congruent melting point of approximately 34–38°C, at which it dissolves in its own water of crystallization [1]. The compound is isomorphous with calcium chloride hexahydrate (CaCl₂·6H₂O) but differs critically in its congruent melting behavior, hydrate stoichiometry, and brine density ceiling, which directly govern its selection in thermal energy storage, high-density clear brine drilling/completion fluids, and specialty chemical synthesis [2]. The CAS registry number 71626-99-8 designates the hydrated form with variable water content (CaBr₂·xH₂O); the discrete hexahydrate also carries the specific CAS 7774-34-7, and procurement specifications must verify the actual hydration state and water content (stoichiometric CaBr₂·6H₂O = 35.10 wt% H₂O) to ensure performance reproducibility [3].

Why Calcium Bromide Hexahydrate Cannot Be Simply Replaced by Other Hydrate Forms or Alternative Bromide/Chloride Salts


Generic substitution of calcium bromide hexahydrate with anhydrous CaBr₂, the dihydrate (CaBr₂·2H₂O), calcium chloride brines, or alternative bromide salts (NaBr, ZnBr₂) introduces quantifiable performance deficits across three critical axes: solid-state density and handling behavior, thermal phase-change thermodynamics, and achievable brine density. The hexahydrate's density of ~2.295 g/cm³ differs by over 30% from the anhydrous form (3.353 g/cm³), directly impacting shipping mass, volumetric dosing, and hydration enthalpy calculations . In phase-change material (PCM) applications, CaBr₂·6H₂O melts congruently—unlike the semi-congruently melting CaCl₂·6H₂O—which eliminates irreversible phase separation and latent heat deterioration across repeated thermal cycles [1]. In oilfield completion fluids, CaBr₂ brine achieves a single-salt density ceiling of 14.2 lb/gal (1.70 kg/L), substantially exceeding NaBr (12.5 lb/gal) and CaCl₂ (11.6 lb/gal), while avoiding the priority-pollutant classification and marine toxicity liabilities of ZnBr₂-based fluids [2]. These differences are not compensable by simple concentration adjustment and must be evaluated through product-specific quantitative evidence.

Quantitative Differentiation Evidence for Calcium Bromide Hexahydrate: Head-to-Head Data Against Key Comparators


Solid Density: CaBr₂·6H₂O (2.295 g/cm³) Occupies an Intermediate Position Between the Denser Anhydrous Form and the Lighter Dihydrate, Enabling Precise Stoichiometric Formulation

The solid crystalline density of calcium bromide hexahydrate is 2.295 g/cm³, which is 31.6% lower than the anhydrous CaBr₂ density of 3.353 g/cm³ (reported at 25°C) and approximately equal to the dihydrate (CaBr₂·2H₂O) at 2.290 g/cm³ . However, the hexahydrate contains 35.10 wt% water of crystallization versus only 15.26 wt% for the dihydrate, meaning that per unit mass of delivered calcium bromide, the hexahydrate ships with 2.3× more water, directly impacting freight economics and requiring correction in formulation calculations [1]. The hexahydrate's water content is stoichiometrically fixed at 6 H₂O per CaBr₂, whereas the generic 'hydrate' (CAS 71626-99-8) may have variable water content, introducing a source of batch-to-batch variability that the discrete hexahydrate specification eliminates [2].

Solid-state density Hydrate stoichiometry Formulation accuracy Material handling

Congruent vs. Semi-Congruent Melting: CaBr₂·6H₂O Eliminates the Irreversible Phase Separation That Plagues CaCl₂·6H₂O in Thermal Energy Storage Cycling

CaBr₂·6H₂O melts congruently at approximately 34.3°C, meaning the solid hydrate and the resulting liquid have identical chemical composition, and the salt recrystallizes to the identical hexahydrate phase upon cooling without forming a peritectic [1]. In direct contrast, CaCl₂·6H₂O melts semi-congruently, producing a liquid of different composition plus an anhydrous or lower-hydrate solid residue, leading to irreversible phase segregation and progressive loss of latent heat with each thermal cycle [2]. The isomorphous relationship between the two hexahydrates (both hexagonal crystal system, with CaBr₂·6H₂O unit cell axes approximately 3.5–3.7% larger) makes this a controlled structural comparison where the thermodynamic melting mode—congruent for CaBr₂·6H₂O, semi-congruent for CaCl₂·6H₂O—is the discriminating variable [2]. Experimental DSC reproducibility further confirms this advantage: CaBr₂·6H₂O samples of identical concentration yield repeatable storage capacity measurements, whereas CaCl₂·6H₂O samples do not, due to the non-congruent melting biasing results [3].

Phase change material Congruent melting Thermal cycling stability Latent heat storage

Melting Enthalpy and Maximum Storage Capacity: CaBr₂·6H₂O Delivers 142–143 J/g with Grade-Dependent Variability Ranging from −1% to −45%

The melting enthalpy of stoichiometric CaBr₂·6H₂O measured from grown single crystals (reference sample) is 143 ± 1 J/g, with a maximum storage capacity of 166 ± 1 J/g in the temperature interval of 30–45°C [1]. This value is 23.6% higher than the previously accepted literature value of 115.5 J/g [2]. Compared to CaCl₂·6H₂O (190.8 J/g), CaBr₂·6H₂O has a 25.1% lower absolute enthalpy, yet its congruent melting provides superior cycling stability that partially offsets this numerical disadvantage in practical systems [2]. Critically, the storage capacity is highly sensitive to raw material grade: laboratory-grade CaBr₂·6H₂O samples show a decrease in maximum storage capacity of −1% to −18% relative to the crystal-grown reference, while a technical-grade sample prepared from commercial CaBr₂ brine exhibits a −45% reduction (30–45°C interval), narrowing to −18% when evaluated over the 25–40°C interval [1]. A concentration deviation of only 0.8 wt% CaBr₂ below the stoichiometric hexahydrate composition produces a >17% decrease in both melting enthalpy and maximum storage capacity [3].

Phase change enthalpy Thermal storage capacity PCM grade sensitivity Differential scanning calorimetry

Clear Brine Density Ceiling: CaBr₂ Achieves 14.2 lb/gal Single-Salt, Exceeding NaBr (12.5 lb/gal) and CaCl₂ (11.6 lb/gal), While Avoiding ZnBr₂ Toxicity Liabilities

In oilfield completion and workover operations, the density ceiling of a single-salt clear brine directly determines the maximum formation pressure that can be safely controlled without resorting to solid weighting agents or zinc-containing fluids. Calcium bromide brine delivers a single-salt density of 14.2 lb/gal (1,700 kg/m³), with blended CaBr₂/CaCl₂ formulations extending the range to 15.1 lb/gal (1,809 kg/m³) [1]. This places CaBr₂ in a unique intermediate position: it exceeds sodium bromide brine (maximum 12.5 lb/gal, 1,498 kg/m³) by +1.7 lb/gal (+13.6%) and calcium chloride brine (maximum 11.6 lb/gal, 1.39 g/cm³) by +2.6 lb/gal (+22.4%) [2]. The next density tier—zinc bromide brines at up to 19.2 lb/gal (2.30 g/cm³)—comes at the cost of aquatic toxicity classification, priority pollutant status, and specialized disposal requirements, making CaBr₂ the highest-density environmentally manageable single-salt option for offshore applications where produced water is discharged overboard [3]. Additionally, CaBr₂ brine exhibits a true crystallization temperature below −12.2°C (10°F) at 14.2 lb/gal, making it suitable for cold-weather and deepwater operations where CaCl₂ brines would crystallize [4].

Completion fluid density Clear brine Well control Oilfield chemicals

Dehydration Pathway: CaBr₂·6H₂O Dehydrates Stepwise Through Tetra-, Di-, and Monohydrate Intermediates, Offering Tunable Water Sorption for Thermochemical Energy Storage

Thermogravimetric analysis under quasi-isothermal, quasi-isobaric conditions reveals that CaBr₂·6H₂O dehydrates through a well-defined stepwise pathway: hexahydrate → tetrahydrate (CaBr₂·4H₂O, stable between ~40°C and ~105°C) → dihydrate (CaBr₂·2H₂O) → monohydrate (CaBr₂·H₂O), before reaching the anhydrous state [1]. In a self-generated atmosphere (labyrinth crucible), crystalline, saturated solution, and water vapor phases form a state of quasi-equilibrium at each step, and the transitions occur at distinct, reproducible temperature–vapor pressure conditions [2]. Recent single-crystal X-ray diffraction and isobaric TGA studies confirmed that the monohydrate is the only stable intermediate between the anhydrate and dihydrate during both hydration and dehydration, resolving earlier debates about the existence of CaBr₂·3H₂O, CaBr₂·1.5H₂O, and CaBr₂·0.5H₂O phases [3]. This multi-step pathway distinguishes CaBr₂ from MgCl₂ (0–2–4–6 steps) and CaCl₂ (complex 0–1–2–6 pathway), providing a distinct set of equilibrium temperature–vapor pressure lines that can be exploited for cascaded thermochemical storage designs [3].

Thermochemical energy storage Dehydration kinetics Hydrate intermediates Water sorption

Evidence-Backed Application Scenarios Where Calcium Bromide Hexahydrate Demonstrates Verifiable Differentiation


Congruent-Melting PCM for Long-Cycle Thermal Energy Storage in Building HVAC and Industrial Waste Heat Recovery

In latent heat thermal energy storage systems operating in the 30–45°C temperature window, CaBr₂·6H₂O's congruent melting behavior (unlike semi-congruent CaCl₂·6H₂O) ensures that the solid–liquid phase transition remains thermodynamically reversible across hundreds to thousands of cycles without progressive phase separation or latent heat degradation [1]. System designers selecting CaBr₂·6H₂O eliminate the need for thickeners, nucleating agents, or excess water compensation that CaCl₂·6H₂O requires to mitigate semi-congruent melting artifacts [2]. However, procurement must specify laboratory-grade or crystal-grown material: the −45% storage capacity penalty observed with technical-grade CaBr₂·6H₂O (relative to reference crystals in the 30–45°C interval) means that lower-grade material can erase the system-level economic advantage [3]. For large-scale storages (>1 m³), verifying stoichiometric water content (35.10 ± 0.05 wt% H₂O) is essential, as a deviation of only 0.8 wt% CaBr₂ causes a >17% loss in usable storage capacity [4].

High-Density Zinc-Free Completion Brine for Offshore Wells Requiring Overboard Produced Water Discharge

For offshore well completions where formation pore pressure demands a brine density between 11.6 and 14.2 lb/gal, CaBr₂ single-salt brine uniquely satisfies both the hydrostatic pressure requirement and the environmental constraint of zero priority-pollutant discharge [1]. Unlike ZnBr₂ brines—which deliver up to 19.2 lb/gal but are classified as toxic to aquatic life and require costly zero-discharge handling—CaBr₂ brine at 14.2 lb/gal can be used in operations where produced water is discharged overboard after separation, provided salinity limitations are met [2]. At this density, the true crystallization temperature below −12.2°C ensures pumpability in deepwater and cold-climate operations where CaCl₂ brines would freeze [3]. Operators targeting densities between 11.7 and 15.1 lb/gal can blend CaBr₂ with CaCl₂ to optimize cost while maintaining solids-free, formation-non-damaging fluid properties [4].

Multi-Stage Thermochemical Energy Storage Exploiting Stepwise CaBr₂ Hydration–Dehydration Cascades

The confirmed stepwise dehydration of CaBr₂·6H₂O through tetrahydrate (stable ~40–105°C), dihydrate, and monohydrate intermediates provides a single-salt platform for cascaded thermochemical energy storage, where each hydration/dehydration step can be matched to a different temperature grade of waste heat or a different building heating demand [1]. The equilibrium temperature–vapor pressure lines for each transition have been experimentally determined, enabling precise system design: the anhydrate-to-monohydrate transition occurs at ~117°C at 10 mbar water vapor pressure, while the dihydrate formation begins near 88°C under the same conditions [2]. This contrasts with the simpler 0–2–4–6 pathway of MgCl₂ and the complex, partially disputed pathway of CaCl₂, giving CaBr₂ a unique combination of intermediate-step count and crystallographic clarity [3]. The finding that CaBr₂ exhibits identical hydration–dehydration steps in both bulk form and when confined in mesoporous silica matrices further supports its use in composite sorbent designs [3].

Precision Stoichiometric Formulation Where Hydrate Water Content Directly Governs Reaction Yield

In chemical synthesis and formulation processes where calcium bromide serves as a bromide ion source or Lewis acid catalyst, the stoichiometric certainty of CaBr₂·6H₂O (35.10 wt% H₂O, vs. variable water content in generic CaBr₂·xH₂O, CAS 71626-99-8) eliminates the need for pre-use water content assay and correction [1]. The 31.6% density difference between the hexahydrate (2.295 g/cm³) and anhydrous CaBr₂ (3.353 g/cm³) means that ordering the wrong hydration form directly produces a 2.3× error in delivered CaBr₂ mass per unit weight shipped [2]. For water-sensitive reactions (e.g., Grignard-type or organometallic syntheses), the hexahydrate's high and fixed water content makes it unsuitable, and anhydrous CaBr₂ should be specified; conversely, for aqueous-phase reactions where hydration water is benign or beneficial, the hexahydrate offers easier handling than the aggressively hygroscopic anhydrous form, which readily scavenges atmospheric moisture with uncontrolled stoichiometric consequences [3].

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